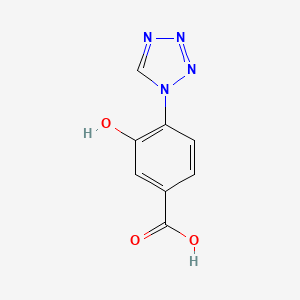
3-hydroxy-4-(1H-tetrazol-1-yl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-HYDROXY-4-(1H-1,2,3,4-TETRAZOL-1-YL)BENZOIC ACID is a compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a benzoic acid core substituted with a hydroxy group and a tetrazole ring, which imparts distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-HYDROXY-4-(1H-1,2,3,4-TETRAZOL-1-YL)BENZOIC ACID typically involves the introduction of the tetrazole ring onto a benzoic acid derivative. One common method includes the reaction of 3-hydroxy-4-carboxybenzaldehyde with sodium azide under acidic conditions to form the tetrazole ring. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for reagent addition and temperature control can further optimize the process.
Chemical Reactions Analysis
Types of Reactions
3-HYDROXY-4-(1H-1,2,3,4-TETRAZOL-1-YL)BENZOIC ACID can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, where the nitrogen atoms can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of 3-oxo-4-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid.
Reduction: Formation of 3-hydroxy-4-(1H-1,2,3,4-tetrazol-1-yl)benzyl alcohol.
Substitution: Formation of various substituted tetrazole derivatives.
Scientific Research Applications
3-HYDROXY-4-(1H-1,2,3,4-TETRAZOL-1-YL)BENZOIC ACID has several applications in scientific research:
Mechanism of Action
The mechanism by which 3-HYDROXY-4-(1H-1,2,3,4-TETRAZOL-1-YL)BENZOIC ACID exerts its effects is primarily through its interaction with specific molecular targets. The tetrazole ring can form strong hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. In anticancer applications, it has been shown to induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspase enzymes .
Comparison with Similar Compounds
Similar Compounds
4-(1H-1,2,4-TRIAZOL-1-YL)BENZOIC ACID: Similar in structure but contains a triazole ring instead of a tetrazole ring.
5-(1-HYDROXY-3-NITRO-1,2,4-TRIAZOL-5-YL)-1-HYDROXY-TETRAZOLE: A hybrid molecule combining tetrazole and triazole moieties.
Uniqueness
3-HYDROXY-4-(1H-1,2,3,4-TETRAZOL-1-YL)BENZOIC ACID is unique due to the presence of both a hydroxy group and a tetrazole ring on the benzoic acid core. This combination imparts distinct chemical reactivity and potential for diverse applications in various fields.
Properties
Molecular Formula |
C8H6N4O3 |
|---|---|
Molecular Weight |
206.16 g/mol |
IUPAC Name |
3-hydroxy-4-(tetrazol-1-yl)benzoic acid |
InChI |
InChI=1S/C8H6N4O3/c13-7-3-5(8(14)15)1-2-6(7)12-4-9-10-11-12/h1-4,13H,(H,14,15) |
InChI Key |
CYLPYIYYBXUDSP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)O)N2C=NN=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















